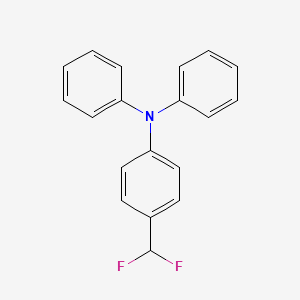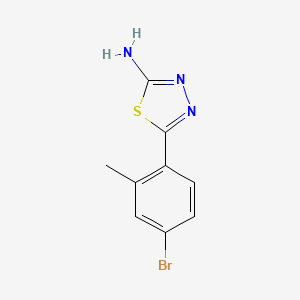
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022686 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industrial applications.
Preparation Methods
The synthesis of MFCD33022686 involves several steps, including specific reaction conditions and reagents. Common synthetic routes include:
Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing.
Spin coating: In this method, a solution of the compound is deposited onto a spinning substrate, creating a thin, uniform film.
Spray coating: This technique involves spraying a solution of the compound onto a substrate, followed by drying.
Vacuum filtration: This method involves filtering a solution of the compound through a membrane under vacuum conditions to create a thin film.
Chemical Reactions Analysis
MFCD33022686 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under specific conditions
Scientific Research Applications
MFCD33022686 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand cellular processes and molecular interactions.
Industry: The compound is used in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of MFCD33022686 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to specific sites on target molecules, altering their function and activity .
Properties
Molecular Formula |
C16H11BrN2O |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
5-bromo-4-(3-phenylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
InChI Key |
OHASRAURFYGUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


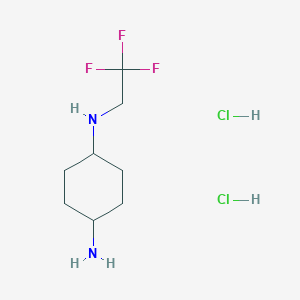
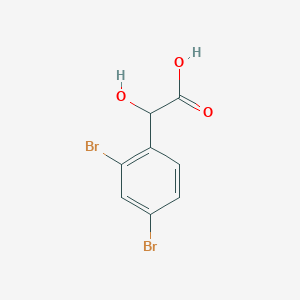
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
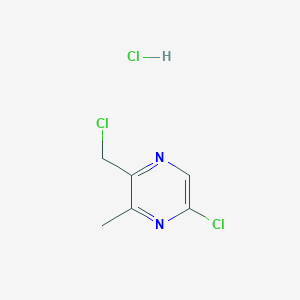
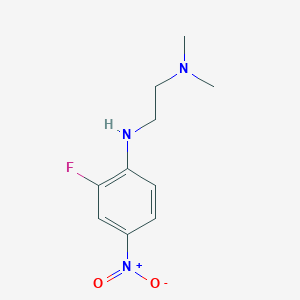
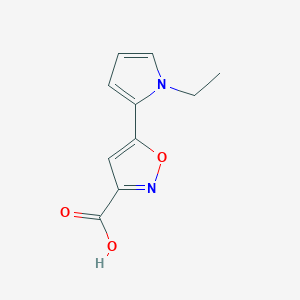
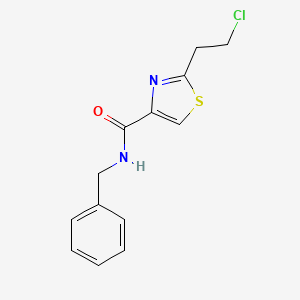
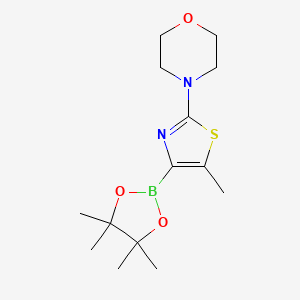

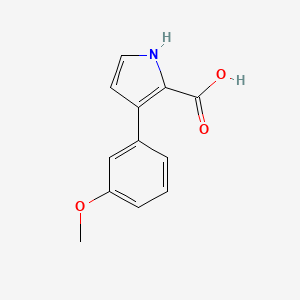
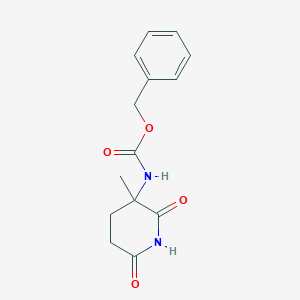
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
